

C.I. Acid Black 132 CAS number 12219-02-2

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Compound of Interest

Compound Name: C.I. Acid Black 132

Cat. No.: B15599096

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An In-depth Technical Guide to C.I. Acid Black 132 (CAS Number: 12219-02-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Black 132 is a premetallized 1:2 chromium(III)-azo complex dye recognized for its deep black hue and high fastness properties, making it valuable in industries such as textiles and leather.[1][2][3] This technical guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical methods. Detailed experimental protocols for its application in textile dyeing and a hypothetical protocol for histological staining are provided. While the dye is effective as a colorant, a notable scarcity of public toxicological and environmental data necessitates careful handling and consideration of its potential impacts.

Physicochemical Properties

C.I. Acid Black 132 is a water-soluble anionic dye.[4][5] Its structure incorporates a chromium ion complexed with two azo dye molecules, a configuration that enhances its stability and fastness.[1][5] The presence of sulfonic acid groups contributes to its water solubility, a key characteristic for its use in aqueous dyeing processes.[1]

Table 1: Summary of Physicochemical Data for C.I. Acid Black 132



Property	Value	Reference(s)
C.I. Name	Acid Black 132	[2][4]
CAS Number	12219-02-2	[2][4]
Molecular Formula	C43H27CrN6Na2O8S	[1][4]
Molecular Weight	885.8 g/mol	[1][4]
IUPAC Name	disodium;chromium(3+);1-[[5- [(2-methoxyphenyl)diazenyl]-2- oxidophenyl]diazenyl]naphthal en-2-olate;3-oxido-4-[(2- oxidonaphthalen-1- yl)diazenyl]naphthalene-1- sulfonate	[1]
Classification	Metal-Complex Azo Dye (1:2 Chromium(III) Complex)	[4]
Maximum Absorption (λmax)	580 nm	[4]
Physical State	Solid Powder	[4]
Solubility	Water Soluble	[2][4]
Purity (Typical)	95%	[1]
Stability	Stable under normal storage conditions.	[4]
Incompatibilities	Strong oxidizing agents, strong acids, and strong alkalis.	[4]

Experimental Protocols Synthesis of C.I. Acid Black 132 (Generalized Protocol)

The synthesis of **C.I. Acid Black 132** involves a multi-step process including diazotization, coupling, and metal complexation.

2.1.1. Diazotization



- An aromatic amine (e.g., 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid) is dissolved or suspended in an acidic aqueous solution (e.g., with hydrochloric acid).
- The solution is cooled to 0-5°C.
- A solution of sodium nitrite (in a 1:1 molar ratio) is added dropwise while maintaining the low temperature.
- The reaction is stirred to ensure complete diazotization.
- Excess nitrous acid is quenched with a small amount of sulfamic acid.

2.1.2. Coupling

- The coupling component (e.g., 2-naphthol) is dissolved in an alkaline solution (e.g., sodium hydroxide).
- The diazonium salt solution is slowly added to the coupling component solution, maintaining alkaline conditions (pH 9-10).
- The mixture is stirred until the coupling reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

2.1.3. Chromium Complexation

- The crude azo dye is mixed with a chromium donor (e.g., chromium(III) acetate or chromium(III) salicylate).
- The reaction mixture is heated, potentially under pressure, at a temperature above 100°C.
- The pH is initially acidic (e.g., 0-2) and is later adjusted to a weakly acidic, neutral, or weakly alkaline range to facilitate the formation of the 1:2 chromium complex.
- The reaction is monitored until no more metal-free azo dye is detected.

2.1.4. Isolation and Purification

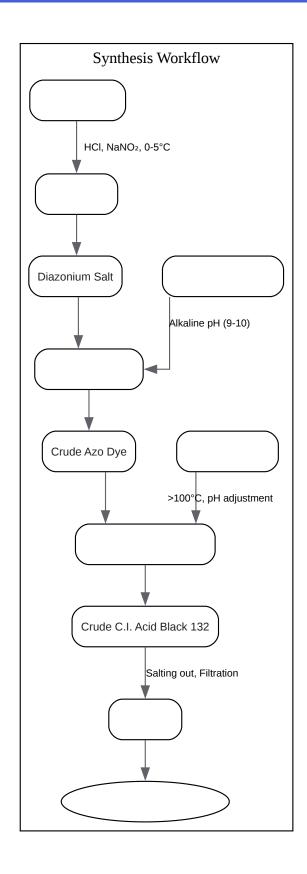


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- The dye is isolated from the reaction mixture, often by "salting out" with sodium chloride, which reduces its solubility and causes it to precipitate.
- The precipitate is collected by filtration.
- Further purification to remove uncomplexed chromium can be achieved through methods like membrane filtration or solid-phase extraction.





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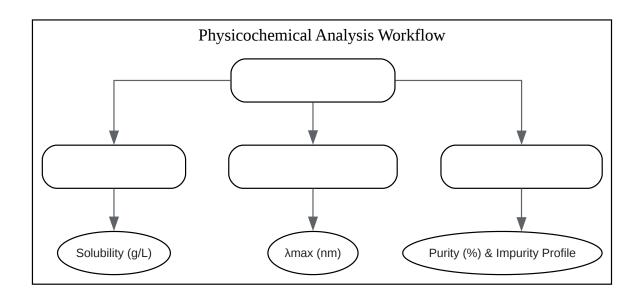
Caption: Generalized synthesis workflow for C.I. Acid Black 132.



Analytical Methods

- 2.2.1. Determination of Aqueous Solubility (Gravimetric Method)
- Preparation of Saturated Solution: Add an excess amount of C.I. Acid Black 132 powder to a known volume of deionized water (e.g., 100 mL) in a sealed, temperature-controlled vessel. Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[6]
- Separation of Undissolved Solid: Allow the solution to stand for at least 2 hours for undissolved particles to settle.[6]
- Quantification: Accurately transfer a known volume of the clear, filtered saturated solution into a pre-weighed beaker. Evaporate the solvent to dryness and weigh the beaker with the residue until a constant weight is achieved.[6]
- Calculation: The mass of the dissolved dye is used to calculate the solubility in g/L.[6]
- 2.2.2. Determination of Maximum Absorption (λmax)
- Preparation of Stock Solution: Accurately weigh a small amount of C.I. Acid Black 132 (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent (e.g., 100 mL of deionized water).[6]
- Preparation of Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2-0.8).
- Spectral Acquisition: Use a UV-Vis spectrophotometer to scan the absorbance of the working solution over a relevant wavelength range (e.g., 250-700 nm) to identify the wavelength of maximum absorbance (λmax).[6]





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Caption: Workflow for physicochemical analysis of C.I. Acid Black 132.

Application Protocols

- 2.3.1. Dyeing Protocol for Wool and Nylon This general protocol is for the exhaust dyeing of wool and nylon fabrics.[1]
- · Preparation of Dyebath:
 - Set the liquor ratio to 40:1 (fabric weight: water volume).[1][7]
 - Add a leveling agent (e.g., 1 g/L sodium sulfate) and a wetting agent (1 g/L) to the dyebath.[1]
 - Adjust the pH to 4.5-5.5 using acetic acid.[1][7]
 - Add the pre-dissolved C.I. Acid Black 132 (e.g., 1-2% on weight of fabric).[1][7]
- · Dyeing Process:
 - Introduce the wetted fabric into the cold dyebath.[1]



- Raise the temperature to 98°C at a rate of 2°C/minute.[1][7]
- Maintain the temperature at 98°C for 60 minutes.[1][7]
- Cool the dyebath to 60°C.[1]
- Rinsing and Drying:
 - Rinse the dyed fabric thoroughly with cold water.[1]
 - Perform a soaping treatment with a non-ionic detergent (e.g., 2 g/L) at 60°C for 15 minutes to remove unfixed dye.[1]
 - Rinse again with cold water until the water runs clear and then dry.[1]
- 2.3.2. Hypothetical Histological Staining Protocol (Trichrome-like) This protocol is a hypothetical adaptation of Masson's Trichrome stain, where **C.I. Acid Black 132** could potentially be used as a collagen stain. Note: This is not a standard, validated protocol and would require significant optimization.[4]
- · Solutions Required:
 - Weigert's Iron Hematoxylin
 - Biebrich Scarlet-Acid Fuchsin Solution
 - 5% Phosphomolybdic/Phosphotungstic Acid Solution
 - C.I. Acid Black 132 Staining Solution (e.g., 0.5% in 1% acetic acid concentration requires optimization).[4]
- Staining Procedure:
 - Deparaffinize and rehydrate tissue sections.
 - Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Wash in running tap water.[4]



- Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in distilled water.[4]
- Differentiation: Place slides in 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.[4]
- Collagen Staining: Without rinsing, transfer slides directly to the C.I. Acid Black 132 staining solution for 5-10 minutes.[4]
- Dehydrate, clear, and mount.

Safety and Environmental Considerations

- 3.1. Toxicological Profile There is a significant lack of publicly available quantitative toxicological data for **C.I. Acid Black 132**.[5] The primary toxicological concerns are associated with its classification as an azo dye and its chromium content.[5]
- Azo Dyes: This class of compounds has the potential to undergo reductive cleavage of the azo bond (-N=N-), which can form aromatic amines. Some aromatic amines are known or suspected carcinogens.[5][8]
- Chromium Content: As a chromium-complex dye, there is a concern for the potential release
 of chromium into the environment. However, premetallized dyes are generally considered to
 have reduced chromium discharge compared to older dyeing methods.[5]

Due to the absence of specific data, a comprehensive safety assessment cannot be provided. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and lab coat), are essential when handling this compound.

3.2. Environmental Fate Specific data on the biodegradability and aquatic toxicity of **C.I. Acid Black 132** are not readily available.[9] Azo dyes, in general, can be persistent in the environment and may not be readily biodegradable.[9] The discharge of effluents containing this dye can contribute to water pollution.[1] Research into methods for its removal from wastewater, such as adsorption, is ongoing.[10][11]

Table 2: Summary of Environmental Impact and Toxicological Concerns

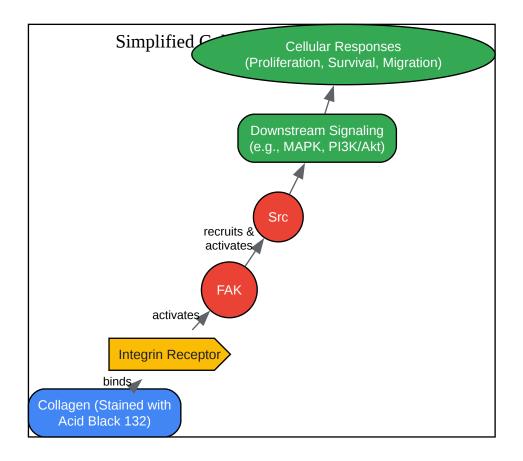


Endpoint	Finding for C.I. Acid Black 132	General Information for Metal-Complex Azo Dyes
Acute Toxicity	No data available.	Varies widely depending on the specific dye. A study on a different metal complex azo dye showed it was not acutely toxic to fish at the tested concentrations.[2][3]
Biodegradability	No data available.	Generally considered to have low biodegradability.[9]
Genotoxicity/Mutagenicity	No data available.	Some azo dyes and their breakdown products (aromatic amines) are genotoxic.[5][8]
Carcinogenicity	No specific studies found.	Some azo dyes can be metabolized to carcinogenic aromatic amines.[5][8]
Heavy Metal Content	Contains Chromium (Cr).	The complexed chromium is generally Cr(III), which is less toxic than Cr(VI).[1]

Signaling Pathways and Applications in Research

While **C.I. Acid Black 132** is primarily an industrial colorant, its potential application in research, particularly in histology, relates to its ability to bind to proteins. Acid dyes stain basic tissue components like cytoplasm and collagen through ionic interactions.[4] Staining of the extracellular matrix (ECM), which is rich in collagen, could be relevant for studying cellular signaling pathways involving cell-matrix interactions, such as those mediated by integrin receptors.[4] However, it is important to note that its use as a fluorescent probe for biological imaging is not supported by current scientific literature, as key photophysical properties like excitation/emission spectra and quantum yield are undocumented.





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